molecular formula C8H6F3NO2S B13679232 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid

2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid

Cat. No.: B13679232
M. Wt: 237.20 g/mol
InChI Key: KGKIIZITTOFJGF-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole core substituted with a cyclopropane ring bearing a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) at the 4-position. This compound is of interest in medicinal chemistry due to its structural hybridity, combining rigid cyclopropane geometry with bioisosteric thiazole and trifluoromethyl motifs commonly found in pharmaceuticals .

Properties

Molecular Formula

C8H6F3NO2S

Molecular Weight

237.20 g/mol

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H6F3NO2S/c9-8(10,11)7(1-2-7)6-12-4(3-15-6)5(13)14/h3H,1-2H2,(H,13,14)

InChI Key

KGKIIZITTOFJGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CS2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Classical Approach via Halomethylthiazoles

A well-documented method for preparing thiazole-4-carboxylic acids involves the conversion of dihalomethylthiazoles to thiazole aldehydes followed by oxidation to the corresponding carboxylic acids. This two-step approach is summarized as follows:

  • Step 1: Conversion of dihalomethylthiazoles (e.g., 4-chloromethylthiazole) to hydroxymethylthiazoles by hydrolysis using mineral acids such as sulfuric acid or hydrochloric acid in aqueous media.
  • Step 2: Oxidation of hydroxymethylthiazoles to thiazole-4-carboxylic acids using a mixture of nitric acid and sulfuric acid, often performed in situ without isolation of the intermediate alcohol.

Reaction conditions such as temperature, pressure, and reaction time are critical for optimizing yields. Elevated pressures (40–60 p.s.i.g.) and temperatures (50–120 °C, preferably 65–90 °C) accelerate the reaction, reducing completion times to 3–5 hours. Atmospheric pressure and lower temperatures can be used but require longer reaction times.

The carboxylic acid product is typically isolated by adjusting the reaction mixture's pH to around 1.5–2.5, where the acid's solubility is minimal, allowing precipitation and filtration.

Incorporation of the Trifluoromethylcyclopropyl Moiety

The trifluoromethylcyclopropyl substituent is introduced via specialized organometallic or coupling reactions, often starting from 1-(trifluoromethyl)cyclopropyl-containing precursors. Recent synthetic routes involve:

  • Preparation of 1-(trifluoromethyl)cyclopropylmethanol derivatives.
  • Coupling of these derivatives with thiazole intermediates using palladium-catalyzed cross-coupling methods or Mitsunobu-type reactions.

For example, 1-(trifluoromethyl)cyclopropylmethanol can be coupled with boronate esters or halogenated thiazoles in the presence of palladium catalysts and ligands under mild conditions to yield the desired substituted thiazole intermediates.

Detailed Preparation Method of 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid

Stepwise Synthetic Route

Step Reaction Conditions Notes Yield
1 Synthesis of 4-chloromethylthiazole Reaction of thiazole with chloromethylating agents under acidic conditions Provides halomethyl precursor ~68.5%
2 Hydrolysis to 4-hydroxymethylthiazole Reflux with aqueous hydrochloric acid for 15 hours Formation of hydroxymethyl intermediate Isolated by extraction and distillation
3 Oxidation to thiazole-4-carboxylic acid Treatment with nitric acid and sulfuric acid mixture at 65-90 °C for 3-5 hours In situ oxidation preferred to avoid isolation of intermediate ~65-85%
4 Introduction of 1-(trifluoromethyl)cyclopropyl substituent Coupling of 4-bromo or 4-halothiazole derivative with 1-(trifluoromethyl)cyclopropylmethanol via Pd-catalyzed cross-coupling or Mitsunobu reaction Use of THF solvent, triphenylphosphine resin, DIAD at 0 °C to room temperature High yield (up to 94%) for intermediates

Reaction Conditions and Optimization

  • Hydrolysis and Oxidation: The hydrolysis of halomethylthiazoles to hydroxymethylthiazoles is typically done under acidic aqueous reflux conditions. Oxidation to the carboxylic acid is carried out using a mixed acid system (nitric and sulfuric acids) at moderately elevated temperatures (65–90 °C). The use of sulfuric acid in both steps allows for in situ oxidation without isolation, improving efficiency.

  • Pressure and Temperature: Elevated pressure (40–60 p.s.i.g.) can be used to accelerate the hydrolysis step, but atmospheric pressure is also feasible with longer reaction times. Excessively high temperatures should be avoided to prevent decomposition.

  • Isolation: The carboxylic acid is precipitated by adjusting the pH to 1.5–2.5, filtered, washed with cold water, and dried. This step is critical for obtaining pure acid suitable for further functionalization.

  • Coupling Reactions: The introduction of the trifluoromethylcyclopropyl group is achieved via palladium-catalyzed cross-coupling reactions or Mitsunobu reactions with boronate esters or alcohol derivatives. These reactions are typically performed in tetrahydrofuran (THF) at low temperatures (0 °C) to room temperature with reagents such as DIAD and triphenylphosphine resin to facilitate coupling.

Summary of Key Research Findings and Data Tables

Parameter Typical Range/Value Effect on Reaction
Hydrolysis Temperature 50–120 °C (preferably 65–90 °C) Higher temp reduces reaction time but excessive heat causes decomposition
Hydrolysis Pressure Atmospheric to 60 p.s.i.g. Elevated pressure shortens reaction time; atmospheric pressure feasible with longer times
Oxidation Time 3–5 hours Sufficient for complete conversion to acid
pH for Acid Precipitation 1.5–2.5 Optimal for maximum acid precipitation
Coupling Temperature 0 °C to RT Mild conditions prevent side reactions in coupling step
Yield of Hydroxymethylthiazole ~68.5% From 4-chloromethylthiazole hydrolysis
Yield of Thiazole-4-carboxylic acid 65–85% After oxidation and isolation
Yield of Coupling Intermediate Up to 94% For trifluoromethylcyclopropylmethanol coupling

Additional Notes on Methodological Variations and Applications

  • The described methods allow for the preparation of thiazole carboxylic acids that can be further converted into acid halides, nitriles, or amides for diverse synthetic applications, including the synthesis of bioactive benzimidazole derivatives with anthelmintic properties.

  • The trifluoromethylcyclopropyl substituent enhances the compound's chemical and biological properties, making the described coupling methods critical for incorporating this group effectively.

  • Alternative synthetic routes involving Knoevenagel condensations or multi-component reactions are more common for benzothiazole derivatives but less directly applicable for the specific 2-[1-(trifluoromethyl)cyclopropyl]thiazole-4-carboxylic acid structure.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound’s uniqueness lies in its trifluoromethylcyclopropyl-thiazole-carboxylic acid architecture. Key analogs for comparison include:

a) 2-(1-(3-Oxo-3-((3-(Trifluoromethyl)phenyl)amino)propyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxylic Acid (13g)
  • Structural Differences : Shares the thiazole-4-carboxylic acid core but replaces the trifluoromethylcyclopropyl group with a benzimidazole-linked trifluoromethylphenyl moiety.
  • Implications: The benzimidazole adds aromatic bulk, increasing molecular weight (436.4 vs.
b) 4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic Acid (255)
  • Structural Differences : Substitutes thiazole with pyrrole and -CF₃ with -CF₂H on a pyridinyl-cyclopropane.
  • Implications : The pyrrole ring reduces aromaticity compared to thiazole, while -CF₂H may offer slightly lower electron-withdrawing effects than -CF₃, altering acidity and binding interactions .
c) 2-[1-(4-Fluorophenyl)cyclopropyl]acetic Acid (CAS 1226193-93-6)
  • Structural Differences : Replaces thiazole-carboxylic acid with acetic acid and -CF₃ with 4-fluorophenyl.

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Compound Name Molecular Weight logP (Predicted) Solubility (Aqueous) Acidic Strength (pKa)
Target Compound ~265* ~1.8 Moderate ~2.5 (carboxylic acid)
13g 436.4 ~3.2 Low ~3.0
255 293.2 ~1.5 High ~2.8
2-[1-(4-Fluorophenyl)cyclopropyl]acetic Acid 224.2 ~2.0 Moderate ~4.2

*Calculated based on structural formula.

  • Acidity : The target compound’s carboxylic acid pKa (~2.5) is lower than 255’s (~2.8) due to stronger electron withdrawal by -CF₃ versus -CF₂H.
  • Lipophilicity : The trifluoromethyl group increases logP compared to 255 but remains lower than 13g due to the latter’s benzimidazole .

Biological Activity

2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, while the thiazole moiety contributes to its bioactivity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C8H6F3NO2S
  • Molecular Weight : 225.20 g/mol
  • Structure : The compound features a cyclopropyl ring substituted with a trifluoromethyl group and a thiazole carboxylic acid.

Biological Activity Overview

The biological activity of 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic acid has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
A549 (Lung Cancer)12.30Inhibits glycolysis and lactate production
HeLa (Cervical Cancer)10.00Disrupts mitochondrial function

These findings suggest that the compound may induce apoptosis through the activation of the p53 pathway and inhibit key metabolic processes in cancer cells, making it a candidate for further development in cancer therapy.

The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic acid appears to involve several pathways:

  • Apoptosis Induction : Flow cytometry assays have shown that the compound can induce apoptosis in cancer cells, evidenced by increased levels of cleaved caspase-3 and p53 .
  • Metabolic Inhibition : The compound inhibits lactate dehydrogenase (LDH), which is crucial for cancer cell metabolism under hypoxic conditions . This inhibition leads to reduced lactate production and decreased cell proliferation.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound causes cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle .

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • In Vitro Study on MCF-7 Cells : A study demonstrated that treatment with 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic acid resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent against breast cancer .
  • Xenograft Models : In vivo experiments using xenograft models have shown that this compound significantly reduces tumor growth compared to control groups, indicating its effectiveness as an anti-cancer agent .

Q & A

Q. What synthetic routes are commonly employed for preparing 2-[1-(trifluoromethyl)cyclopropyl]thiazole-4-carboxylic acid?

The synthesis of thiazole-carboxylic acid derivatives typically involves condensation reactions. For example, a general procedure involves refluxing a 3-formyl-indole derivative with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst, followed by recrystallization from acetic acid . Adapting this method, the trifluoromethylcyclopropyl group could be introduced via cyclopropanation of a precursor alkene using a trifluoromethyl-containing reagent. Key steps include monitoring reaction progress via TLC and optimizing reaction time (typically 2.5–5 hours) to minimize byproducts.

Q. How can the structural integrity of this compound be confirmed experimentally?

Structural characterization relies on:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify cyclopropane ring protons (appearing as distinct multiplets) and trifluoromethyl group signals (19F^{19}\text{F} NMR at ~-60 ppm) .
  • X-ray crystallography : Resolve the cyclopropane ring geometry and thiazole-carboxylic acid conformation. For example, similar compounds (e.g., 2-methyl-4-trifluoromethyl-thiazole derivatives) crystallize in monoclinic systems with specific bond angles and torsion angles .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks ([M+H]+[M+H]^+) and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Thiazole-carboxylic acids are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility .
  • Stability : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the cyclopropane ring. Avoid prolonged exposure to light or moisture, which may degrade the thiazole moiety .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclopropane functionalization be addressed?

The trifluoromethylcyclopropyl group’s steric and electronic effects influence regioselectivity. Strategies include:

  • Catalyst optimization : Use transition-metal catalysts (e.g., Rh(II)) to direct cyclopropanation toward the desired position .
  • Computational modeling : DFT calculations (e.g., using Gaussian) to predict transition states and identify favorable reaction pathways .
  • Protecting group strategies : Temporarily block reactive sites (e.g., carboxylic acid) during cyclopropanation to prevent undesired side reactions .

Q. What analytical methods are effective for resolving contradictory data in purity assessments?

Contradictions in purity (e.g., HPLC vs. melting point data) can arise from residual solvents or stereoisomers. Mitigation approaches:

  • Multi-modal chromatography : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ion-pairing agents to separate charged impurities .
  • Thermogravimetric analysis (TGA) : Detect solvent residues by monitoring weight loss during heating (e.g., up to 200°C) .
  • Chiral HPLC : Resolve enantiomers if the cyclopropane introduces stereocenters, using chiral columns (e.g., Chiralpak IA) .

Q. How can computational tools predict the compound’s reactivity in drug discovery applications?

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets, where the trifluoromethylcyclopropyl group may enhance binding) .
  • MD simulations : Simulate stability in aqueous vs. lipid environments to guide formulation (e.g., nanoparticle encapsulation for improved bioavailability) .
  • ADMET prediction : Tools like SwissADME assess logP, bioavailability, and metabolic liabilities (e.g., susceptibility to esterase cleavage) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., cyclopropanation) and improve heat dissipation .
  • In-line purification : Couple continuous flow synthesis with scavenger resins to remove unreacted reagents .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) to maximize yield and minimize impurities .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for cyclopropane stability.
  • Analytical workflows : Cross-validate purity data using orthogonal techniques (e.g., NMR + HPLC).
  • Safety : Handle trifluoromethyl reagents in fume hoods due to potential toxicity .

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